Cas no 52093-45-5 (Benzenemethanol, 3-amino-a-phenyl-)

Benzenemethanol, 3-amino-a-phenyl-, is a versatile aromatic compound featuring both amino and hydroxyl functional groups, making it valuable for synthetic applications in organic chemistry and pharmaceutical intermediates. Its structure allows for selective modifications, enabling use in the preparation of fine chemicals, ligands, and bioactive molecules. The presence of the amino group enhances reactivity in nucleophilic substitutions, while the benzylic alcohol moiety offers opportunities for esterification or oxidation. This compound is particularly useful in asymmetric synthesis and catalysis due to its chiral center. High purity grades ensure consistent performance in research and industrial processes, supporting reproducibility in complex synthetic pathways.
Benzenemethanol, 3-amino-a-phenyl- structure
52093-45-5 structure
Product Name:Benzenemethanol, 3-amino-a-phenyl-
CAS No:52093-45-5
MF:C13H13NO
MW:199.248423337936
CID:385755
PubChem ID:292403
Update Time:2025-05-26

Benzenemethanol, 3-amino-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-amino-a-phenyl-
    • (3-aminophenyl)(phenyl)methanol
    • 3-Amino-α-phenylbenzyl alcohol
    • (3-Aminophenyl)phenylmethanol
    • Benzenemethanol, 3-amino-.alpha.-phenyl-
    • CCA09345
    • 52093-45-5
    • AKOS022475317
    • (3-aminophenyl)-phenylmethanol
    • NSC-158134
    • CS-0250876
    • AKOS004122757
    • FT-0741438
    • NSC158134
    • LOQBFPUAVXSYAC-UHFFFAOYSA-N
    • Z336080900
    • SCHEMBL17064637
    • EN300-5257284
    • Inchi: 1S/C13H13NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H,14H2
    • InChI Key: LOQBFPUAVXSYAC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 199.09979
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25
  • LogP: 2.93170

Benzenemethanol, 3-amino-a-phenyl- Pricemore >>

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Additional information on Benzenemethanol, 3-amino-a-phenyl-

Research Briefing on Benzenemethanol, 3-amino-a-phenyl- (CAS: 52093-45-5) in Chemical Biomedicine

Benzenemethanol, 3-amino-a-phenyl- (CAS: 52093-45-5) is a chemical compound of significant interest in the field of chemical biomedicine due to its potential applications in drug development and therapeutic interventions. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, shedding light on its role as a promising candidate for various medical applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's interaction with neurotransmitter receptors, revealing its potential as a modulator of central nervous system (CNS) activity. The research highlighted its affinity for serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders such as depression and Parkinson's disease.

Another significant development involves the optimization of synthetic routes for Benzenemethanol, 3-amino-a-phenyl-. A recent paper in Organic Process Research & Development (2024) presented a novel catalytic method that improves yield and reduces byproducts, making the compound more accessible for large-scale pharmaceutical production. This advancement addresses previous challenges in synthesis efficiency and cost-effectiveness.

In the realm of cancer research, preliminary findings from a 2024 study in Bioorganic & Medicinal Chemistry Letters indicate that derivatives of Benzenemethanol, 3-amino-a-phenyl- exhibit selective cytotoxicity against certain cancer cell lines, particularly in breast and prostate cancers. The mechanism appears to involve inhibition of key enzymes in cell proliferation pathways, though further in vivo studies are needed to validate these observations.

The compound's safety profile has also been a subject of recent investigation. Toxicology reports from 2023 suggest that while the parent compound shows acceptable toxicity levels in animal models, certain metabolites require careful evaluation. This underscores the importance of thorough pharmacokinetic studies in future drug development efforts involving this molecule.

From a regulatory perspective, the European Medicines Agency (EMA) has recently included Benzenemethanol, 3-amino-a-phenyl- in its watchlist of compounds requiring further evaluation for potential therapeutic applications. This recognition reflects growing interest in the pharmaceutical industry and may accelerate research funding and development initiatives.

Looking forward, several clinical trials are being planned to evaluate derivatives of Benzenemethanol, 3-amino-a-phenyl- for various indications. The compound's versatile chemical structure allows for numerous modifications, making it a valuable scaffold for medicinal chemistry programs targeting multiple disease areas.

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